Chemical properties of Diphenyl(pyridin-3-yl)methanol CAS 16215-39-3
Chemical properties of Diphenyl(pyridin-3-yl)methanol CAS 16215-39-3
Technical Monograph: Diphenyl(pyridin-3-yl)methanol (CAS 16215-39-3)
Executive Summary
Diphenyl(pyridin-3-yl)methanol (CAS 16215-39-3), also known as
Physicochemical Profile
The integration of a pyridine ring into the triphenylmethanol scaffold introduces pH-dependent solubility and specific electronic effects (electron-withdrawing nature of the pyridine ring).
| Property | Specification | Notes |
| IUPAC Name | Diphenyl(pyridin-3-yl)methanol | Also: |
| CAS Number | 16215-39-3 | Distinct from 2-yl (19490-90-5) and 4-yl (1620-30-0) isomers |
| Molecular Formula | C | |
| Molecular Weight | 261.32 g/mol | |
| Appearance | Crystalline Solid | Typically white to off-white needles or powder |
| Solubility | Soluble in DCM, CHCl | Insoluble in water (neutral pH); Soluble in dilute acid (protonation of N) |
| pKa (Pyridine N) | ~3.5 - 4.5 (Predicted) | Less basic than pyridine (pKa 5.[7]2) due to the electron-withdrawing effect of the bulky hydroxymethyl group |
| Stability | Stable under standard conditions | Hygroscopic; store under inert atmosphere recommended |
Synthetic Methodology & Optimization
The most robust route for synthesizing Diphenyl(pyridin-3-yl)methanol is the Grignard addition of phenylmagnesium bromide to a nicotinic acid ester (e.g., ethyl nicotinate). This method is preferred over lithiation strategies due to the stability of the intermediates and higher tolerance for scale-up.
Protocol: Grignard Addition to Ethyl Nicotinate
Reagents:
-
Ethyl nicotinate (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) (2.5 - 3.0 eq, 3.0 M in Et
O or THF) -
Solvent: Anhydrous THF or Diethyl Ether
-
Quench: Saturated NH
Cl solution
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Ethyl nicotinate (e.g., 15.1 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0°C in an ice bath.
-
Addition: Slowly add PhMgBr (250 mmol) dropwise over 45 minutes. Critical: Maintain temperature <10°C to prevent side reactions (e.g., polymerization or ring opening).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (magnesium alkoxide complex) typically forms.
-
Reflux (Optional): If TLC indicates incomplete conversion, reflux gently for 1 hour.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH
Cl. Caution: Exothermic reaction. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.
-
Purification: Wash with brine, dry over Na
SO , and concentrate. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Synthetic pathway for the conversion of ethyl nicotinate to diphenyl(pyridin-3-yl)methanol via Grignard addition.
Reactivity & Functionalization
The chemical behavior of CAS 16215-39-3 is dominated by two functional centers: the pyridine nitrogen and the tertiary alcohol .
-
Pyridine Nitrogen (Basic Center):
-
Protonation: Forms stable pyridinium salts with mineral acids (HCl, HBr), increasing water solubility.
-
N-Oxidation: Reaction with m-CPBA or H
O yields the N-oxide, a common metabolite and synthetic intermediate. -
Quaternization: Reaction with alkyl halides (e.g., MeI) generates N-methylpyridinium salts, often used to tune lipophilicity.
-
-
Tertiary Alcohol (Sterically Hindered):
-
Resistance to Oxidation: Being tertiary, the alcohol cannot be oxidized to a ketone/aldehyde without breaking C-C bonds.
-
Substitution (S
1): The carbocation formed at the benzylic/pyridylic position is highly stabilized by resonance (similar to trityl). Conversion to the chloride (using SOCl ) is facile. -
Etherification: Difficult due to steric bulk; requires strong bases (NaH) and active electrophiles.
-
Reactivity Map
Figure 2: Key chemical transformations and reactivity pathways for Diphenyl(pyridin-3-yl)methanol.
Pharmaceutical & Industrial Applications[8][9]
4.1 Medicinal Chemistry Scaffolds The "diphenyl-pyridyl-carbinol" motif is a pharmacophore often associated with anticholinergic and antihistaminic activity.
-
Receptor Binding: The bulky phenyl groups mimic the hydrophobic pocket binding seen in muscarinic antagonists, while the pyridine nitrogen can participate in H-bonding or ionic interactions (when protonated) with aspartate residues in GPCRs.
-
Kinase Inhibition: Derivatives of this compound (often where the OH is replaced by an amine or ether) serve as scaffolds for PIM-1 kinase inhibitors , which are targets for cancer therapy (leukemia and lymphoma).
4.2 Chiral Ligands in Catalysis Although the molecule itself is achiral (due to the two identical phenyl groups), derivatives where one phenyl is substituted (rendering the carbon chiral) are precursors to chiral amino-alcohol ligands . These are used in:
-
Enantioselective addition of dialkylzinc to aldehydes.
-
Asymmetric hydrogenation catalysts (when complexed with Ruthenium or Rhodium).[8]
Analytical Characterization
To validate the identity of synthesized Diphenyl(pyridin-3-yl)methanol, the following spectral signatures are diagnostic:
-
H NMR (400 MHz, CDCl
):-
8.5–8.7 ppm (2H): Pyridine
-protons (C2-H and C6-H). These will be the most deshielded signals, appearing as doublets or singlets depending on resolution. - 7.7–7.9 ppm (1H): Pyridine C4-H (dt or ddd).
- 7.2–7.4 ppm (11H): Multiplet corresponding to the two Phenyl rings (10H) and the Pyridine C5-H (1H).
-
2.5–3.5 ppm (1H): Broad singlet for the -OH proton (exchangeable with D
O).
-
8.5–8.7 ppm (2H): Pyridine
-
Mass Spectrometry (ESI-MS):
-
[M+H]
: Calculated m/z 262.12. -
Fragmentation: Loss of the -OH group to form the stable carbocation [M-OH]
at m/z 244 is a common fragmentation pathway in mass spec.
-
References
-
Synthesis via Grignard Reagent
-
Source: BenchChem Protocols.[9] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol Derivatives."
- Relevance: Establishes the standard Grignard addition of phenylmagnesium bromide to nicotinic esters as the primary synthetic route.
-
-
Chemical Properties & Reactivity
- Source: PubChem Compound Summary for CID 7510 (3-Pyridinemethanol analogs).
- Relevance: Provides foundational data on pyridine-methanol solubility, pKa, and general reactivity profiles.
-
Pharmaceutical Applications (Kinase Inhibitors)
- Source: National Institutes of Health (NIH) - Bioorganic Chemistry. "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors."
- Relevance: Highlights the utility of the diphenyl-pyridine scaffold in designing targeted anticancer agents.
-
Structural Analogs (Physical Data)
- Source: TCI Chemicals. "Product Specification: alpha,alpha-Diphenyl-4-pyridylmethanol."
- Relevance: Used for comparative physicochemical property estimation (Melting Point/Solubility) of the 3-yl isomer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 4. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]



